A Comprehensive Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic acid
A Comprehensive Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic acid
CAS Number: 957121-09-4
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, and its significant role in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Core Data Summary
The following tables provide a summary of the key quantitative data for 2-Bromo-6-fluoro-3-methylphenylboronic acid.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 957121-09-4[1] |
| Molecular Formula | C₇H₇BBrFO₂[1][2] |
| Molecular Weight | 232.8 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Purity | ≥96% |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability |
| ¹H NMR | Available[3] |
| ¹³C NMR | Available[3] |
| Mass Spectrometry (MS) | Available[3] |
| Infrared (IR) Spectroscopy | Available[3] |
Safety Information
2-Bromo-6-fluoro-3-methylphenylboronic acid should be handled with care in a laboratory setting. The following is a summary of key safety precautions.
Table 3: Hazard and Precautionary Statements
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
For complete safety information, please refer to the full Safety Data Sheet (SDS) from the supplier.
Role in Drug Discovery and Development
Phenylboronic acids, particularly those incorporating fluorine atoms, are crucial intermediates in the synthesis of novel pharmaceutical compounds. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. 2-Bromo-6-fluoro-3-methylphenylboronic acid serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
The bromine atom provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of other organic molecules. This reaction is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocols
A key application of this compound is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed, representative experimental protocol for this reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid with an Aryl Halide
Materials:
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2-Bromo-6-fluoro-3-methylphenylboronic acid (1.2 equivalents)
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Aryl halide (or triflate) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), 2-Bromo-6-fluoro-3-methylphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
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Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.
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Solvent Addition: Add the degassed solvent to the reaction mixture. The concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
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Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of 2-Bromo-6-fluoro-3-methylphenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the key steps in performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
